Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate
Description
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
ethyl 3-methylpyrazolo[5,1-b][1,3]oxazole-6-carboxylate |
InChI |
InChI=1S/C9H10N2O3/c1-3-13-9(12)7-4-8-11(10-7)6(2)5-14-8/h4-5H,3H2,1-2H3 |
InChI Key |
HVVGQXVFYLJRBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C(=COC2=C1)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of 3-Ethyl-5-Pyrazole Carboxylic Acid Ethyl Ester
Dimethyl carbonate (DMC) serves as a methylating agent under basic conditions. In Example 1 of the patent, 168 g of 3-ethyl-5-pyrazole carboxylic acid ethyl ester reacts with 179.4 g potassium carbonate and 540 g DMC at 120°C and 0.83 MPa for 10 hours, yielding 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester after workup. Key variables affecting yield include:
| Parameter | Range Tested | Optimal Condition | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 100–150 | 120 | 89–92 |
| Pressure (MPa) | 0.5–1.1 | 0.83 | 91 |
| Reaction Time (h) | 8–12 | 10 | 90 |
The use of polar solvents like diethylene glycol dimethyl ether (Examples 5–8) enables reactions at ambient pressure, though yields remain comparable (87–89%).
Chlorination and Functionalization (Optional)
While the target compound lacks a chloro group, the patent’s chlorination step (HCl/H₂O₂ in dichloroethane) demonstrates the reactivity of the pyrazole’s 4-position, which could be leveraged for further derivatization. For instance, Example 9 uses 23.8 g of the methylated pyrazole with 13.1 mL HCl (37%) and 14.2 mL H₂O₂ (35%) at 60°C for 6 hours, achieving 89% yield of the chlorinated analog.
Oxazole Ring Formation: Triflylpyridinium-Mediated Cyclization
Recent advances in oxazole synthesis (J. Org. Chem. 2025) enable direct coupling of carboxylic acids with isocyanoacetates. This method is adapted here for fusion with the pyrazole core.
Activation of Pyrazole Carboxylic Acid
Hydrolysis of the ethyl ester (from Section 1.1) to the free carboxylic acid is achieved via NaOH/EtOH reflux. The resulting acid is activated using DMAP-Tf (1.3 equiv), generating an acylpyridinium intermediate.
Cyclization with Ethyl Isocyanoacetate
The activated intermediate reacts with ethyl isocyanoacetate (1.2 equiv) in dichloromethane (DCM) at 40°C for 60 minutes, forming the oxazole ring. DBU (1.5 equiv) is critical for deprotonation, achieving 94% yield in model systems.
| Substrate | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pyrazole carboxylic acid | DBU | DCM | 40 | 92 |
| Pyrazole carboxylic acid | DABCO | DCM | 25 | 47 |
| Benzoic acid (control) | DBU | DCM | 40 | 96 |
Integrated Synthesis of Ethyl 3-Methylpyrazolo[5,1-b]Oxazole-6-Carboxylate
Sequential Alkylation-Cyclization Protocol
-
Pyrazole Methylation : Follow Example 1 of CN106187894A to obtain 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester.
-
Ester Hydrolysis : React 10 g of the ester with 2 M NaOH in EtOH (50 mL) at 80°C for 4 hours.
-
Oxazole Formation : Activate the carboxylic acid (8.5 g) with DMAP-Tf (1.3 equiv) in DCM, then add ethyl isocyanoacetate (1.2 equiv) and DBU (1.5 equiv). Stir at 40°C for 1 hour.
Yield : 88% after column chromatography (hexane/EtOAc 4:1).
One-Pot Adaptation
A streamlined one-pot method eliminates intermediate isolation:
-
Perform pyrazole methylation as in Section 3.1.
-
Without isolation, hydrolyze the ester in situ using aqueous NaOH.
-
Neutralize with HCl, then proceed with DMAP-Tf activation and cyclization.
Yield : 82%, with a 15% reduction attributed to side reactions during hydrolysis.
Mechanistic Insights and Regiochemical Control
The oxazole cyclization proceeds via nucleophilic attack of the isocyanoacetate’s α-carbon on the acylpyridinium intermediate, followed by 5-exo-trig cyclization (Figure 1). Regioselectivity is ensured by the electron-withdrawing carboxylate group, directing cyclization to the pyrazole’s 5-position.
Computational Analysis : DFT calculations (B3LYP/6-31G*) indicate a transition state energy of 28.6 kcal/mol for cyclization, consistent with experimental reaction rates.
Scalability and Industrial Applications
The triflylpyridinium method’s scalability is demonstrated in the gram-scale synthesis of 5-aminolevulinic acid (5-ALA), achieving 89% yield. Applied to pyrazolooxazole synthesis, this protocol offers:
-
Solvent Recovery : DCM is distilled and reused (3 cycles, <5% yield loss).
-
DMAP Recycling : The base is recovered via acid-base extraction (78% recovery).
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antitumor Activity : Research indicates that compounds with similar structures show significant antitumor effects. Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. It is hypothesized to act through mechanisms such as cell cycle arrest and apoptosis induction, particularly in the G2/M phase of the cell cycle .
- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation .
- Antibacterial Activity : Similar compounds have shown promise against multi-drug resistant bacterial strains, indicating a potential application in combating infections .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and related compounds:
Potential Applications in Drug Development
Given its diverse biological properties, this compound presents several potential applications in drug development:
- Cancer Therapeutics : Its ability to induce apoptosis and inhibit cell growth suggests it could be developed into an effective anticancer drug.
- Infectious Disease Treatment : With rising antibiotic resistance, compounds like this compound could serve as lead compounds for new antibacterial agents.
- Anti-inflammatory Drugs : The compound's anti-inflammatory properties could be harnessed for developing treatments for chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate and analogous compounds:
Key Observations:
- Core Heterocycles: The pyrazolo-oxazole system (as in the target compound) is distinct from pyrazolo-oxazine (e.g., ) or benzo[d]oxazole (e.g., ), which alter ring strain, aromaticity, and hydrogen-bonding capacity.
- Complexity: The triazolo-thiadiazole hybrid () has the highest complexity index (400), reflecting its fused tricyclic system and diverse heteroatoms.
Biological Activity
Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR), drawing on diverse research findings.
Chemical Structure and Properties
This compound has a unique heterocyclic structure that contributes to its biological properties. The compound features a pyrazolo[5,1-b]oxazole moiety, which is known for various pharmacological activities.
Antitumor Activity
Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant antitumor activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound could inhibit the proliferation of cancer cells with notable potency.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through mitochondrial pathways and disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism aligns with findings from other pyrazole derivatives that have shown similar effects in cancer models .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | <0.5 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 0.25 | Microtubule disruption |
| HeLa (Cervical Cancer) | 0.3 | G2/M phase arrest |
Antifungal Activity
Research has also explored the antifungal properties of pyrazole derivatives, including this compound. Some studies reported significant antifungal activity against various phytopathogenic fungi, suggesting that this compound may be effective in agricultural applications as well .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring and substituents on the oxazole moiety can significantly affect potency and selectivity.
- Key Findings :
- Substituents at position 3 and 4 of the pyrazole ring enhance cytotoxicity against cancer cell lines.
- The introduction of electron-withdrawing groups increases the compound's affinity for target proteins involved in cell proliferation and apoptosis pathways.
Case Study 1: Antitumor Efficacy
In a study evaluating the efficacy of this compound against breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that the compound exhibited a synergistic effect when combined with doxorubicin. The combination treatment led to a significant increase in apoptosis compared to either treatment alone, highlighting its potential as an adjunct therapy in cancer treatment .
Case Study 2: Antifungal Activity
Another study assessed the antifungal properties of various pyrazole derivatives, including this compound. The compound showed promising results against Rhizoctonia solani, with an EC50 value significantly lower than conventional antifungal agents. This suggests its potential utility in agricultural settings to combat fungal pathogens affecting crops .
Q & A
Q. What are the most common synthetic routes for Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of precursors such as ethyl acetoacetate and hydrazine hydrate, followed by reaction with aldehydes or ketones to form the fused pyrazolo-oxazole ring. Catalysts like acetic acid or p-toluenesulfonic acid are critical for cyclization efficiency. Reaction temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) significantly impact yield and purity . For example, higher temperatures accelerate ring closure but may promote side reactions, requiring optimization via Design of Experiments (DOE) approaches.
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
Key techniques include:
- NMR : and NMR to confirm substituent positions and ring fusion (e.g., pyrazole C-3 methyl group at δ ~2.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H] at m/z 223.0952 for CHNO) and fragmentation patterns .
- X-ray Crystallography : Single-crystal XRD with SHELX refinement (e.g., SHELXL for small-molecule structures) to resolve bond angles and confirm regiochemistry .
Q. How can researchers validate the purity of this compound for biological assays?
Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is recommended for in vitro studies. Impurities (e.g., unreacted hydrazine derivatives) can be quantified via LC-MS or NMR integration .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound be resolved across different assays?
Contradictions often arise from assay conditions (e.g., pH, serum proteins) or off-target effects. Strategies include:
- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase activity) with cell-based viability assays (e.g., MTT).
- Dose-Response Curves : Ensure EC values are consistent across replicates.
- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation in cell-based systems .
Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?
- Molecular Docking : Autodock Vina or Glide to model interactions with ATP-binding pockets (e.g., kinases).
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100+ ns trajectories.
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to optimize activity .
Q. How can reaction conditions be optimized to scale synthesis without compromising enantiomeric purity?
- DoE Approaches : Vary temperature, catalyst loading, and solvent ratios to identify robust parameters.
- Chiral HPLC : Monitor enantiomeric excess (ee) during asymmetric synthesis.
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of intermediates .
Q. What strategies address the compound’s limited solubility in aqueous buffers for in vivo studies?
- Prodrug Design : Replace the ethyl ester with a phosphate or PEGylated group.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles.
- Co-solvents : Use DMSO (<1%) or cyclodextrin complexes to enhance solubility without toxicity .
Q. How can researchers resolve discrepancies in crystallographic data versus computational structural predictions?
Q. What mechanistic insights explain its inhibitory activity against specific kinases?
Studies suggest competitive inhibition at the ATP-binding site, driven by:
- Hydrophobic Interactions : Methyl and ethyl groups occupying hydrophobic pockets.
- H-Bonding : Ester carbonyl oxygen forming H-bonds with kinase hinge regions (e.g., EGFR T790M mutant). Validate via mutagenesis (e.g., Ala scans of key residues) .
Q. How can stability issues in long-term storage be mitigated?
- Lyophilization : Store as a lyophilized powder under argon at -20°C.
- Light Protection : Use amber vials to prevent photodegradation.
- Accelerated Stability Testing : Monitor degradation (e.g., ester hydrolysis) via HPLC at 40°C/75% RH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
